![molecular formula C15H21N5O4 B2990735 N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396758-09-0](/img/structure/B2990735.png)
N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
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Description
N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as DETA-NONOate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DETA-NONOate is a nitric oxide (NO) donor, which means it can release NO in a controlled manner, making it a valuable tool for studying the effects of NO on biological systems.
Scientific Research Applications
Synthesis and Characterization of Derivatives for Cytotoxicity Studies
Research on pyrazole and pyrazolopyrimidine derivatives, including compounds structurally related to N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, has shown promise in the development of cytotoxic agents. These compounds have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells, suggesting their potential application in cancer research and therapy (Hassan, Hafez, & Osman, 2014).
Antidiabetic Activity Screening
A series of dihydropyrimidine derivatives have been synthesized and screened for their antidiabetic activity using in vitro assays. This research highlights the potential use of related compounds in the development of new antidiabetic medications (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Electro-optical Properties of Aromatic Compounds
Studies on aromatic polyamides and polyimides bearing pendant groups similar to those in N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide have revealed significant electro-optical properties. These findings suggest applications in materials science, particularly in the development of electroactive and electrochromic materials (Hsiao, Peng, Kung, Leu, & Lee, 2015).
Supramolecular Chemistry and Liquid Crystals
Research into the structural organization of aromatic compounds has uncovered novel motifs of π-stacking and hydrogen bonding, suggesting implications for the design of columnar liquid crystals and materials with advanced supramolecular architectures (Lightfoot, Mair, Pritchard, & Warren, 1999).
Photophysical Properties and Fluorescence
The synthesis and study of N-2-aryl-1,2,3-triazoles, related to the tetrazole group in N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, have shown these compounds to be blue emitting fluorophores. This research opens avenues for their use in developing fluorescent materials for sensing and imaging applications (Padalkar, Lanke, Chemate, & Sekar, 2015).
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-4-23-13(24-5-2)10-16-15(21)14-17-19-20(18-14)11-6-8-12(22-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICPELYABYPEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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